molecular formula C13H21NO3S B064261 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt CAS No. 172947-14-7

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Cat. No. B064261
M. Wt: 271.38 g/mol
InChI Key: RGWMDWPKOOWZSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl and related compounds involves nucleophilic displacement reactions and the use of p-toluenesulfonates and halides. Roberts and Chambers (1951) investigated the rates and products of nucleophilic displacement reactions, finding a specific reactivity sequence among various cyclopropyl p-toluenesulfonates. They also identified that cyclopropyl compounds react with rearrangement but without elimination (Roberts & Chambers, 1951).

Molecular Structure Analysis

The molecular structure of cyclopropyl-related compounds, including 2-cyclopropyl-2-propylamine p-toluenesulfonate salt, can be characterized by X-ray diffraction methods. Iwasaki, Mitamura, and Tsuchihashi (1978) determined the crystal structures of dimethyl 2-(p-tolylsulfinyl)-1,1-cyclopropanedicarboxylate, providing insights into the configurations and conformations of these compounds (Iwasaki, Mitamura, & Tsuchihashi, 1978).

Chemical Reactions and Properties

The chemical reactivity of cyclopropyl compounds, including their solvolysis mechanisms, has been studied extensively. Nakashima et al. (2000) investigated the solvolysis rates of 3-(aryldimethylsilyl)propyl p-toluenesulfonates, revealing the mechanisms of reaction based on solvent and substituent effects, which highlight the competition between γ-silyl-assisted and solvent-assisted pathways (Nakashima et al., 2000).

Physical Properties Analysis

The physical properties of cyclopropylamine derivatives, such as their association behavior and hydrogen bonding strength, were compared with those of their open-chain analogs by Wolff, Schaad, and Wolff (1988). This study provides insights into the slightly weaker interaction of cyclic compounds due to reduced acceptor ability or steric factors (Wolff, Schaad, & Wolff, 1988).

Chemical Properties Analysis

The chemical properties of cyclopropylamine and related compounds are significantly influenced by their structure. Studies on the reactivity of cyclopropylamine with various reagents and under different conditions have contributed to understanding its chemical behavior. For instance, the reaction of polyfluoro-1-propenyl p-toluenesulfonate with amines, as explored by Funabiki et al. (1994), showcases a method to access α-fluoro-β-amino acrylaldehydes (Funabiki et al., 1994).

Scientific Research Applications

1. Chemical Synthesis and Stereochemistry

  • 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is involved in stereoselective chemical synthesis. A study demonstrated the use of p-toluenesulfonate derivatives in the highly stereoselective synthesis of trans-2,3-dihydrofurans, showcasing the compound's role in precise chemical reactions (Cao et al., 2004).

2. Nucleophilic Displacement Reactions

  • This compound plays a role in nucleophilic displacement reactions. Research on the reactivity of various cyclopropyl p-toluenesulfonates has provided insights into their chemical behavior, contributing to a better understanding of reaction mechanisms (Roberts & Chambers, 1951).

3. Reactions with Amines

  • The compound is used in reactions involving amines. A study explored the fluoride ion-promoted reaction of polyfluoro-1-propenyl p-toluenesulfonate with amines, which highlights its utility in creating fluorinated organic compounds (Funabiki et al., 1994).

4. Synthesis of Fluorinated Compounds

  • The compound is instrumental in the enantioselective synthesis of fluorinated cyclopropanes. Research demonstrates its application in creating cyclopropanes with fluorinated tertiary stereogenic carbon centers, which are important in pharmaceuticals and other bioactive molecules (Shen et al., 2012).

5. Catalysis and Organic Reactions

  • It serves as a key component in various catalytic and organic reactions. Studies on cyclopropanol, cyclopropyl bromide, and cyclopropylamine have shown the importance of cyclopropyl p-toluenesulfonates in various organic synthesis processes (Roberts & Chambers, 1951).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

CAS RN

172947-14-7

Product Name

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3

InChI Key

RGWMDWPKOOWZSF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N

Origin of Product

United States

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